

# Fmoc-D-Cys(Acm)-OH CAS number and molecular weight

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## Compound of Interest

Compound Name: **Fmoc-D-Cys(Acm)-OH**

Cat. No.: **B557713**

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## In-Depth Technical Guide: Fmoc-D-Cys(Acm)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **Fmoc-D-Cys(Acm)-OH**, a critical building block in modern peptide synthesis. The document details its chemical properties, its application in Solid-Phase Peptide Synthesis (SPPS), and protocols for the strategic removal of the acetamidomethyl (Acm) protecting group to facilitate disulfide bond formation.

## Core Properties of Fmoc-D-Cys(Acm)-OH

**Fmoc-D-Cys(Acm)-OH**, with the IUPAC name N- $\alpha$ -(9-Fluorenylmethyloxycarbonyl)-S-(acetamidomethyl)-D-cysteine, is a widely used derivative for the introduction of D-cysteine residues in peptide chains. Its key physicochemical properties are summarized below.

Property	Value	References
CAS Number	168300-88-7	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	414.47 g/mol	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>21</sub> H <sub>22</sub> N <sub>2</sub> O <sub>5</sub> S	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Appearance	White to off-white powder	<a href="#">[3]</a> <a href="#">[4]</a>
Melting Point	143-145 °C	<a href="#">[3]</a> <a href="#">[4]</a>

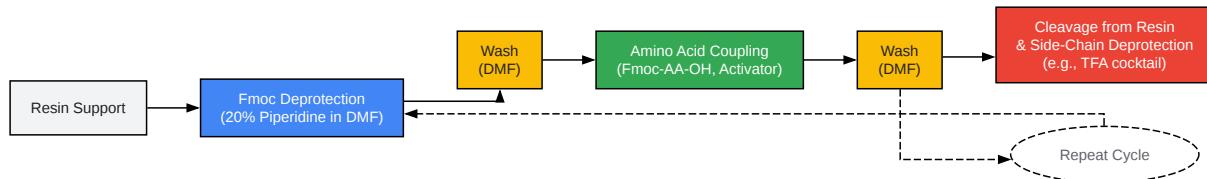
# Application in Solid-Phase Peptide Synthesis (SPPS)

**Fmoc-D-Cys(Acm)-OH** is a cornerstone for the synthesis of complex peptides, particularly those containing multiple disulfide bridges. The Acm group provides orthogonal protection to the cysteine thiol, meaning it is stable under the conditions used for the removal of the N-terminal Fmoc group (piperidine) and most acid-labile side-chain protecting groups (e.g., using trifluoroacetic acid).<sup>[2]</sup> This stability allows for the assembly of the full peptide chain while the cysteine thiol remains protected, preventing unwanted side reactions.

The strategic advantage of the Acm group lies in its selective removal after the peptide chain has been assembled and cleaved from the resin. This enables controlled, regioselective formation of disulfide bonds, which is crucial for the correct folding and biological activity of many therapeutic peptides, such as conotoxins.<sup>[1]</sup>

## General Fmoc-SPPS Workflow

The synthesis of a peptide using **Fmoc-D-Cys(Acm)-OH** follows the standard iterative cycle of Fmoc-SPPS. The general workflow is depicted below.



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General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

## Experimental Protocols

### Protocol 1: Incorporation of Fmoc-D-Cys(Acm)-OH in SPPS

This protocol outlines the manual coupling of **Fmoc-D-Cys(Acm)-OH** onto a resin-bound peptide chain.

#### 1. Resin Preparation:

- Swell the resin (e.g., Rink Amide resin for C-terminally amidated peptides) in N,N-dimethylformamide (DMF) for 1-2 hours.[\[2\]](#)

#### 2. N-terminal Fmoc Deprotection:

- Treat the resin with a solution of 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh solution for 15 minutes.[\[2\]](#)
- Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times) to remove residual piperidine.[\[2\]](#)

#### 3. Amino Acid Coupling:

- Prepare the coupling solution by dissolving **Fmoc-D-Cys(Acm)-OH** (3-4 equivalents), an activator such as HCTU (3-4 equivalents), and a base like DIPEA (6-8 equivalents) in DMF. [\[1\]](#)[\[2\]](#)
- Add the coupling solution to the deprotected resin and agitate for 2-4 hours at room temperature.[\[2\]](#)
- Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction.[\[2\]](#)
- Wash the resin with DMF (5 times) and DCM (3 times).[\[2\]](#)

#### 4. Chain Elongation:

- Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

## Protocol 2: Cleavage and Deprotection while Retaining the Acm Group

This protocol describes the cleavage of the peptide from the resin and removal of acid-labile side-chain protecting groups, leaving the Acm group intact.

#### 1. Final Fmoc Deprotection:

- After the final amino acid is coupled, remove the terminal Fmoc group as described in Protocol 1, step 2.

#### 2. Resin Preparation for Cleavage:

- Wash the final peptidyl-resin with DCM and dry it under vacuum.[\[1\]](#)

#### 3. Cleavage from Resin:

- Prepare a cleavage cocktail. A common general-purpose cocktail is TFA/TIS/H<sub>2</sub>O (95:2.5:2.5). TIS (triisopropylsilane) acts as a scavenger to prevent side reactions.[\[5\]](#)
- Add the cleavage cocktail to the dried resin and stir the mixture at room temperature for 2.5-3 hours.[\[1\]](#)
- Filter the resin and collect the TFA solution containing the peptide.

#### 4. Peptide Precipitation and Isolation:

- Precipitate the peptide by adding the TFA solution to cold diethyl ether.[\[1\]](#)
- Centrifuge the mixture to pellet the crude peptide and decant the ether.[\[1\]](#)
- Dry the crude peptide pellet under vacuum. The resulting peptide will have the Acm group intact on the D-cysteine residue(s).

## Protocol 3: Acm Group Removal and Disulfide Bond Formation

The Acm group is typically removed post-purification of the linear peptide. The most common method involves iodine-mediated oxidative cyclization.[\[6\]](#)

#### 1. Peptide Dissolution:

- Dissolve the purified Acm-protected peptide in a solvent mixture, such as 40% aqueous acetic acid, to a final peptide concentration of  $10^{-3}$  to  $10^{-4}$  M. Dilute conditions favor intramolecular disulfide bond formation.[5][7]

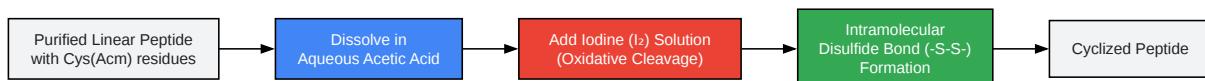
## 2. Iodine-Mediated Oxidation:

- Prepare a solution of iodine (25 to 50-fold molar excess over the peptide) in a suitable solvent like methanol or 40% acetic acid.[5][7]
- Add the iodine solution dropwise to the stirring peptide solution. The reaction progress can be monitored by the persistence of the yellow iodine color.
- Stir the reaction at room temperature. The reaction is typically complete within 1-2 hours.

## 3. Quenching and Purification:

- Quench the excess iodine by adding a solution of ascorbic acid or sodium thiosulfate until the yellow color disappears.
- Purify the cyclized peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

The process of Acm cleavage and disulfide bond formation is illustrated in the following diagram.



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